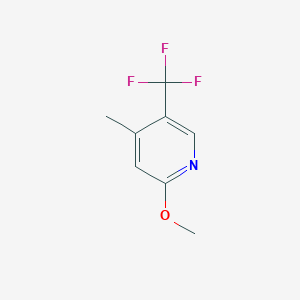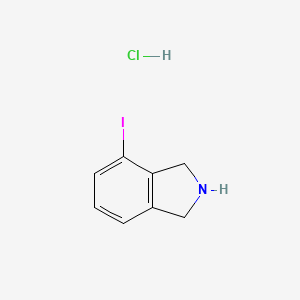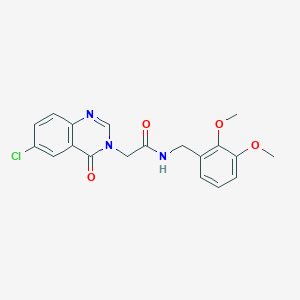![molecular formula C39H38N3O2P B12503270 2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)
2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound that features a phosphine group, a cinchona alkaloid derivative, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps, starting with the preparation of the cinchona alkaloid derivative. The key steps include:
Preparation of the Cinchona Alkaloid Derivative: The cinchona alkaloid is first modified to introduce the methoxy group at the 6’ position.
Formation of the Benzamide Moiety: The modified cinchona alkaloid is then reacted with benzoyl chloride to form the benzamide.
Introduction of the Diphenylphosphino Group: Finally, the diphenylphosphino group is introduced through a reaction with diphenylphosphine chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide involves its role as a ligand in catalytic processes. The compound coordinates with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets include metal ions such as palladium, platinum, and rhodium, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-(diphenylphosphino)phenyl] Ether
- 2-(Diphenylphosphino)benzoic Acid
- 2-(Diphenylphosphino)biphenyl
Uniqueness
2-(Diphenylphosphino)-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is unique due to the presence of the cinchona alkaloid derivative, which imparts chirality to the compound. This makes it particularly valuable in asymmetric catalysis, where the control of stereochemistry is crucial. The combination of the phosphine group and the cinchona alkaloid derivative provides a versatile ligand that can be used in a wide range of catalytic applications.
Propiedades
Fórmula molecular |
C39H38N3O2P |
|---|---|
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C39H38N3O2P/c1-3-27-26-42-23-21-28(27)24-36(42)38(32-20-22-40-35-19-18-29(44-2)25-34(32)35)41-39(43)33-16-10-11-17-37(33)45(30-12-6-4-7-13-30)31-14-8-5-9-15-31/h3-20,22,25,27-28,36,38H,1,21,23-24,26H2,2H3,(H,41,43) |
Clave InChI |
AXFIWPFNGAOZKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-({3-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503207.png)
![N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503216.png)


![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12503241.png)


![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![Ethyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503268.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(pyrrolidin-2-ylmethyl)thiourea](/img/structure/B12503273.png)

